molecular formula C18H17N5S B4390594 4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}-N-[(4-METHYLPHENYL)METHYL]ANILINE

4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}-N-[(4-METHYLPHENYL)METHYL]ANILINE

Cat. No.: B4390594
M. Wt: 335.4 g/mol
InChI Key: OBXSAUGBJRHQHN-UHFFFAOYSA-N
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Description

4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}-N-[(4-METHYLPHENYL)METHYL]ANILINE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines a triazole ring with a thiadiazole ring, both of which are known for their significant pharmacological activities. The presence of these rings in the compound’s structure makes it a promising candidate for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}-N-[(4-METHYLPHENYL)METHYL]ANILINE typically involves the cyclocondensation of 4-amino-3-mercaptotriazoles with various bielectrophiles. Common reagents used in this process include α-bromopropenone, phenacyl bromides, α-tosyloxy ketones, ethyl bromoacetate, hydrazonoyl halides, α-chloroacetylacetone, and propargyl bromide . The reactions are usually carried out under conventional heating conditions in the presence of heteropolyacids .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}-N-[(4-METHYLPHENYL)METHYL]ANILINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole and thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}-N-[(4-METHYLPHENYL)METHYL]ANILINE involves its interaction with specific molecular targets and pathways. The compound’s triazole and thiadiazole rings enable it to form hydrogen bonds with various biological receptors, thereby modulating their activity . For example, it can inhibit the activity of enzymes like carbonic anhydrase and cholinesterase by binding to their active sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}-N-[(4-METHYLPHENYL)METHYL]ANILINE is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to interact with multiple biological targets makes it a versatile compound for various applications .

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5S/c1-12-3-5-14(6-4-12)11-19-16-9-7-15(8-10-16)17-22-23-13(2)20-21-18(23)24-17/h3-10,19H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBXSAUGBJRHQHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=CC=C(C=C2)C3=NN4C(=NN=C4S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}-N-[(4-METHYLPHENYL)METHYL]ANILINE
Reactant of Route 2
Reactant of Route 2
4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}-N-[(4-METHYLPHENYL)METHYL]ANILINE
Reactant of Route 3
Reactant of Route 3
4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}-N-[(4-METHYLPHENYL)METHYL]ANILINE
Reactant of Route 4
4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}-N-[(4-METHYLPHENYL)METHYL]ANILINE
Reactant of Route 5
Reactant of Route 5
4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}-N-[(4-METHYLPHENYL)METHYL]ANILINE
Reactant of Route 6
Reactant of Route 6
4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}-N-[(4-METHYLPHENYL)METHYL]ANILINE

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